molecular formula C17H15Cl2NO3 B3694091 N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B3694091
M. Wt: 352.2 g/mol
InChI Key: XKMBYHWRYLRLLD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-acetylphenyl group attached to the acetamide nitrogen and a 2,4-dichloro-6-methylphenoxy substituent on the carbonyl sidechain.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-10-6-13(18)8-15(19)17(10)23-9-16(22)20-14-5-3-4-12(7-14)11(2)21/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBYHWRYLRLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361907
Record name N-(3-Acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6264-68-2
Record name N-(3-Acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, identified by its CAS number 6264-68-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structural features:

  • Acetyl Group : Attached to a phenyl ring.
  • Dichloromethylphenoxy Group : Contributes to its unique chemical properties.

Synthetic Route

The synthesis typically involves:

  • Starting Materials : 3-acetylphenylamine and 2,4-dichloro-6-methylphenol.
  • Formation of Intermediate : Reacting 2,4-dichloro-6-methylphenol with chloroacetyl chloride to form an acetyl chloride intermediate.
  • Final Product Formation : The intermediate is reacted with 3-acetylphenylamine in the presence of a base like triethylamine to yield the final compound.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways relevant to various therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, derivatives of similar compounds have been shown to induce apoptosis and inhibit tumor growth in vivo .
  • Enzyme Inhibition : The compound may act as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav1.7, which is significant in pain perception pathways. This suggests a potential role in pain management therapies .
  • Pharmacological Applications : Ongoing investigations are exploring its use in drug development for treating conditions such as chronic pain and cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Pain ManagementInhibits Nav1.7 sodium channels
Enzyme InteractionModulates activity of specific enzymes

Case Study Overview

A notable case study involved the evaluation of this compound's effect on melanoma cells. The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis and autophagy mechanisms. This was assessed using various assays including MTT and flow cytometry techniques .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique profile arises from:

  • 3-Acetylphenyl group : Enhances electron-withdrawing effects and may improve binding to hydrophobic pockets in biological targets.
  • 2,4-Dichloro-6-methylphenoxy group: Increases lipophilicity and steric bulk compared to mono-chloro or unsubstituted phenoxy analogs.

Comparative Analysis of Structural Analogs

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Nitrogen Substituent Phenoxy Substituents Molecular Formula Molecular Weight Potential Applications References
Target Compound 3-Acetylphenyl 2,4-Dichloro-6-methyl Not provided ~355.2 (calc) Research chemical -
2-(2,4-Dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl 2,4-Dichloro-6-methyl C₁₆H₁₅Cl₂NO₃ 340.2 Herbicide candidate
N-(3-Acetylphenyl)-2-(4-chlorophenoxy)acetamide 3-Acetylphenyl 4-Chloro C₁₆H₁₄ClNO₃ 303.75 Synthetic intermediate
WH7 (Synthetic Auxin Agonist) 4-H-1,2,4-Triazol-3-yl 4-Chloro-2-methyl C₁₁H₁₀ClN₃O₂ 265.67 Plant growth regulation
Alachlor (Herbicide) 2,6-Diethylphenyl + Methoxymethyl N/A C₁₄H₂₀ClNO₂ 269.77 Herbicide
Key Observations:

Biological Activity: Auxin-like effects: The phenoxy group aligns with synthetic auxins (e.g., 2,4-D), but the acetylphenyl substituent may reduce auxin receptor affinity compared to triazole-containing analogs like WH7 .

Synthesis Complexity: The target compound likely requires multi-step synthesis involving acetylation and phenoxy substitution, akin to intermediates in zaleplon production (). This contrasts with simpler analogs like WH7, synthesized via direct heterocycle substitution .

Physicochemical Properties

  • Solubility : The acetyl group may reduce aqueous solubility compared to methoxy or triazole-containing analogs, necessitating formulation optimization for biological testing .
  • Stability: Dichloro substitution on the phenoxy ring enhances resistance to oxidative degradation compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Reactant of Route 2
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N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

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